molecular formula C21H23NO6S B11103217 2-(Morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

2-(Morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11103217
M. Wt: 417.5 g/mol
InChI Key: ADPDZSXHPTZSPW-UHFFFAOYSA-N
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Description

2-(MORPHOLINOCARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE is an organic compound with a complex structure that includes a morpholinocarbothioyl group and a trimethoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLINOCARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves the reaction of 3,4,5-trimethoxybenzoic acid with morpholine and a thiocarbonyl reagent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLINOCARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-(MORPHOLINOCARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(MORPHOLINOCARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(MORPHOLINOCARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE is unique due to the presence of both the morpholinocarbothioyl and trimethoxybenzoate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C21H23NO6S

Molecular Weight

417.5 g/mol

IUPAC Name

[2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C21H23NO6S/c1-24-17-12-14(13-18(25-2)19(17)26-3)21(23)28-16-7-5-4-6-15(16)20(29)22-8-10-27-11-9-22/h4-7,12-13H,8-11H2,1-3H3

InChI Key

ADPDZSXHPTZSPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C(=S)N3CCOCC3

Origin of Product

United States

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